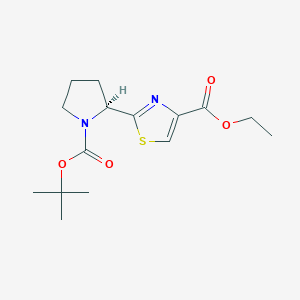

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester

Description

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester is a chiral heterocyclic compound featuring a thiazole core fused with a pyrrolidine ring. The tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen serves as a protective moiety, enhancing stability during synthetic processes. The ethyl ester at the thiazole-4-carboxylic acid position improves solubility and facilitates downstream functionalization. This compound is a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeted therapies, due to its ability to mimic peptide bonds and interact with enzymatic active sites .

Properties

IUPAC Name |

ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFHQAFUFJAFEM-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Protection of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to the one have shown efficacy in targeting specific proteins involved in cancer cell survival, such as HSET (KIFC1) . In vitro studies indicate that modifications to the thiazole structure can significantly alter potency against cancer cells .

-

Antimicrobial Properties :

- Research has demonstrated that thiazole derivatives exhibit antibacterial activity by inhibiting bacterial topoisomerases, essential enzymes for DNA replication and repair . The compound's structure allows it to interact effectively with these targets, providing a pathway for developing new antibiotics.

-

P-glycoprotein Modulation :

- The compound's potential as a P-glycoprotein modulator has been explored. P-glycoprotein is a significant factor in drug resistance, particularly in cancer therapy. Compounds derived from similar thiazole frameworks have shown promise in reversing drug resistance by enhancing the intracellular concentration of chemotherapeutic agents .

Synthesis and Modification

The synthesis of 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester involves various chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The process typically includes:

- Formation of the Thiazole Ring : Utilizing precursors that can undergo cyclization to form the thiazole structure.

- Boc Protection : The introduction of the Boc group is crucial for protecting amine functionalities during subsequent reactions.

- Esterification : Converting the carboxylic acid moiety into an ethyl ester improves solubility and bioavailability.

Case Studies

- Inhibition of HSET in Cancer Cells :

-

Reversal of Drug Resistance :

- Another investigation highlighted the effectiveness of thiazole-based compounds in overcoming resistance mechanisms in drug-resistant cancer cell lines . The study found that specific structural modifications could enhance the interaction with P-glycoprotein, leading to improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The target compound shares the Boc-pyrrolidine motif with , but the thiazole-ester moiety distinguishes it in terms of electronic and steric properties.

- The compound in has a more complex backbone with hydroxy and branched alkyl groups, enhancing hydrogen-bonding capacity but increasing synthetic complexity.

Reactivity Insights :

- The Boc group in the target compound enables selective deprotection under acidic conditions (e.g., TFA/DCM), a feature shared with and .

- The ethyl ester in the target compound and allows hydrolysis to carboxylic acids for further derivatization, unlike the methoxymethyl group in , which requires harsher conditions for modification.

Biological Activity

The compound 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₄S

- Molecular Weight : 317.38 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester have been shown to inhibit various cancer cell lines by disrupting mitotic processes.

A notable study indicated that thiazole derivatives can inhibit the HSET (KIFC1) protein, which is crucial for the survival of centrosome-amplified cancer cells. The inhibition leads to the induction of multipolar spindles, resulting in cell death due to aberrant mitosis .

| Compound Name | IC50 (μM) | Target Protein | Effect |

|---|---|---|---|

| Thiazole Derivative A | 0.5 | HSET | Induces multipolarity |

| Thiazole Derivative B | 0.3 | Eg5 | High selectivity |

P-glycoprotein Modulation

Thiazoles are also known for their role as P-glycoprotein (P-gp) modulators. A study demonstrated that certain thiazole compounds could enhance the intracellular concentration of chemotherapeutic agents like paclitaxel in resistant cancer cell lines by inhibiting P-gp activity . This suggests a potential application in overcoming drug resistance in cancer therapy.

Case Study 1: Antitumor Activity

In vitro studies on a series of thiazole derivatives demonstrated significant antitumor activity against various human cancer cell lines. The compound exhibited an IC50 value of approximately 1 μM against breast cancer cells, indicating potent cytotoxicity.

Case Study 2: P-gp Interaction

Another investigation assessed the interaction of thiazole derivatives with P-glycoprotein using ATPase assays. The results showed that these compounds significantly stimulated ATPase activity, suggesting they act as substrates for P-gp and may reverse drug resistance .

The synthesis of 2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester typically involves the coupling of thiazole carboxylic acid with an appropriate amine under standard peptide coupling conditions. The mechanism involves nucleophilic attack on the carbonyl carbon, leading to the formation of the desired ester.

Q & A

Basic: What are the standard synthetic routes for preparing 2-((S)-1-tert-butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester?

Answer:

A common approach involves multi-step synthesis, often starting with Boc-protected pyrrolidine derivatives. For example:

- Step 1 : Formation of the thiazole ring via condensation of ethyl 2-aminothiazole-4-carboxylate with Boc-protected (S)-pyrrolidine-2-carbaldehyde under reflux in ethanol (2–4 hours), followed by purification via recrystallization (DMF-EtOH, 1:1) .

- Step 2 : Protection of reactive intermediates using tert-butoxycarbonyl (Boc) groups to stabilize the pyrrolidine moiety during subsequent reactions .

Key Considerations : Ensure enantiomeric purity by using chiral starting materials (e.g., (S)-configured pyrrolidine) and monitor reaction progress via TLC or HPLC .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving air-sensitive intermediates?

Answer:

Optimization strategies include:

- Catalyst Selection : Use palladium-based catalysts (e.g., palladium diacetate) for coupling reactions under inert atmospheres (e.g., nitrogen), as seen in analogous syntheses of Boc-protected heterocycles .

- Temperature Control : Maintain precise temperature ranges (e.g., 40–100°C) during critical steps to avoid decomposition of thermally labile intermediates .

- Workup Protocols : Employ rapid filtration and solvent evaporation under reduced pressure to minimize exposure to moisture/oxygen .

Data-Driven Example :

| Reaction Step | Catalyst | Temperature | Yield |

|---|---|---|---|

| Coupling | Pd(OAc)₂/XPhos | 100°C | 75% |

| Deprotection | HCl (aqueous) | 93–96°C | 85% |

| Adapted from analogous protocols in . |

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify Boc-group integrity (tert-butyl signals at δ ~1.4 ppm) and thiazole ring protons (δ 7.0–8.5 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

- Chiral Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) to validate enantiomeric excess (e.g., >99% for (S)-configuration) .

Advanced: How can researchers address contradictions in reported reaction conditions for analogous Boc-protected heterocycles?

Answer:

Contradictions often arise from differences in solvent polarity, catalyst loading, or substrate steric effects. To resolve these:

- Systematic Screening : Design a DOE (Design of Experiments) to test variables like solvent (DMF vs. THF), base (Cs₂CO₃ vs. K₂CO₃), and reaction time .

- Mechanistic Studies : Use in-situ FTIR or NMR to identify rate-limiting steps or side reactions (e.g., Boc-group cleavage under acidic conditions) .

Case Study : A 2024 patent noted inconsistent yields (50–85%) for similar compounds; optimization revealed that anhydrous tert-butanol improved coupling efficiency by reducing hydrolysis .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for defects before use .

- Engineering Controls : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal in designated halogenated waste containers .

Advanced: How can researchers mitigate epimerization risks during Boc deprotection?

Answer:

Epimerization at the pyrrolidine stereocenter is a key concern. Mitigation strategies include:

- Acid Selection : Use mild acids (e.g., HCl in dioxane) instead of strong protic acids (e.g., TFA) to minimize racemization .

- Low-Temperature Deprotection : Conduct reactions at 0–5°C to stabilize the intermediate carbocation .

- Kinetic Monitoring : Track reaction progress via chiral HPLC to terminate deprotection before epimerization exceeds 1% .

Basic: What are the applications of this compound in medicinal chemistry research?

Answer:

The compound serves as a precursor for:

- Protease Inhibitors : The thiazole moiety is a key pharmacophore in inhibitors targeting viral proteases .

- Peptidomimetics : The Boc-protected pyrrolidine mimics proline residues in peptide-based drug candidates .

Advanced: How can computational modeling aid in optimizing the synthesis of this compound?

Answer:

- DFT Calculations : Predict transition-state energies for key steps (e.g., thiazole ring formation) to identify optimal catalysts .

- Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., ethanol vs. DMF) to guide solvent selection .

Example : A 2020 study used DFT to rationalize higher yields in ethanol due to stabilization of the intermediate enolate .

Basic: What solvents and conditions should be avoided during purification?

Answer:

- Chlorinated Solvents : Avoid DCM/chloroform for recrystallization due to potential Boc-group cleavage .

- High pH : Aqueous basic conditions (pH >10) may hydrolyze the ethyl ester moiety; use neutral buffers during workup .

Advanced: What strategies enable scalable synthesis while maintaining stereochemical fidelity?

Answer:

- Continuous Flow Chemistry : Implement flow reactors for Boc protection/deprotection to enhance reproducibility at scale .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric excess and establish process parameters (e.g., stirring rate, temperature) via risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.